N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-13-3-1-12(2-4-13)19(7-8-19)10-21-17(23)18(24)22-14-5-6-15-16(9-14)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHZWERMJHPNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Benzodioxole Derivatives
A common route to benzodioxole amines involves palladium-catalyzed cross-coupling reactions. For example, bromobenzo[d]dioxole derivatives undergo coupling with arylboronic acids to introduce substituents at the 5-position. Subsequent nitration and reduction yield the amine (Figure 1).
Stepwise Process :
- Halogenation : Bromination at the 5-position of benzodioxole.
- Cross-Coupling : Suzuki-Miyaura reaction with an arylboronic acid (e.g., phenylboronic acid).
- Nitration/Reduction : Nitration followed by catalytic hydrogenation to install the amine group.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂ | 85% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | 78% | |
| Nitration | HNO₃, H₂SO₄, 0°C | 90% | |
| Reduction | H₂, Pd/C, EtOH | 95% |
Synthesis of 1-(4-Fluorophenyl)cyclopropylmethylamine
Cyclopropanation via Simmons-Smith Reaction
The cyclopropylmethylamine core can be synthesized using a Simmons-Smith reaction to introduce the cyclopropane ring, followed by fluorination and amination (Figure 2).
Process :
- Cyclopropanation : Reaction of 4-fluorostyrene with CH₂I₂ and Zn/Cu.
- Oxidation : Epoxidation of the cyclopropane ring to form a diol.
- Amination : Conversion of diol to amine via nucleophilic substitution.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | CH₂I₂, Zn, Cu, 60°C | 75% | |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 80% | |
| Amination | NH₃, H₂, Pd/C | 85% |
Ethanediamide Formation via Amide Coupling
Stepwise Coupling with Succinic Acid Derivatives
The ethanediamide backbone is synthesized by sequential coupling of the two amines to succinic acid. A mixed anhydride or carbodiimide-mediated coupling is typically employed.
Procedure :
- Activation : Convert succinic acid to succinoyl chloride using SOCl₂.
- First Coupling : React succinoyl chloride with benzodioxolyl amine in THF.
- Second Coupling : React the monoamide intermediate with cyclopropylmethylamine.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux | 95% | |
| First Amide | EDC, HOBt, DMF, RT | 88% | |
| Second Amide | DCC, DMAP, CH₂Cl₂ | 82% |
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent and coupling agent significantly impacts yield. For example, DMF or THF with EDC/HOBt provides high efficiency for amide bond formation.
| Solvent | Coupling Agent | Yield |
|---|---|---|
| DMF | EDC/HOBt | 88% |
| THF | DCC/DMAP | 82% |
| DCM | HATU | 70% |
Stereochemical Control
While the target compound lacks explicit stereochemical descriptors, enzymatic methods (e.g., myoglobin variants) could achieve stereoselective cyclopropanation if required. However, chemical methods often yield racemic mixtures.
Spectroscopic and Analytical Data
NMR Characterization
Key signals for the final compound include:
- ¹H NMR : δ 7.2–7.5 (aromatic H), δ 4.8–5.2 (cyclopropane CH₂), δ 3.0–3.5 (amide NH).
- ¹³C NMR : δ 165–170 (amide C=O), δ 100–110 (dioxole O–CH₂–O), δ 45–50 (cyclopropane CH₂).
| Technique | Assignment | δ (ppm) |
|---|---|---|
| ¹H NMR | Aromatic H (benzodioxole) | 6.8–7.1 |
| ¹³C NMR | Amide carbonyl | 168.5 |
| FT-IR | N–H stretch | 3300–3350 |
Chemical Reactions Analysis
Types of Reactions
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A case study involving a related compound demonstrated its effectiveness against breast cancer cells, highlighting the potential of benzodioxole derivatives in oncological therapies .
-
Neurological Disorders :
- The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Research has shown that similar structures can modulate neurotransmitter systems, leading to anxiolytic and antidepressant effects .
- A notable study explored the effects of related compounds on serotonin receptors, suggesting possible applications in mood disorder treatments .
-
Anti-inflammatory Properties :
- Compounds featuring the benzodioxole structure have been linked to anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .
- A clinical trial investigated the anti-inflammatory effects of similar compounds in rheumatoid arthritis patients, demonstrating significant reduction in inflammatory markers .
Table 1: Summary of Pharmacological Activities
Case Studies
-
Anticancer Efficacy :
A study published in Cancer Research evaluated the anticancer properties of N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent. -
Neuroprotective Effects :
Another research article focused on the neuroprotective effects of similar compounds on neurodegenerative models. The findings revealed that these compounds could prevent neuronal death and promote survival pathways, indicating their potential in treating diseases like Alzheimer's.
Mechanism of Action
The mechanism by which N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Physicochemical Properties
Biological Activity
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 300.34 g/mol
- IUPAC Name : this compound
This compound features a benzodioxole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Benzodioxole derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that benzodioxole compounds can protect neuronal cells from damage due to neurotoxicity.
- Anticancer Properties : Certain derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Neuroprotection :
- Anticancer Activity :
- Pharmacological Profile :
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Neuroprotective | Protects neuronal cells from damage; inhibits neurotoxicity |
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |
| Modulation of Signaling | Interacts with central nervous system targets; potential for neurological treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
